molecular formula C20H20FN3OS B2432314 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 897467-52-6

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2432314
CAS No.: 897467-52-6
M. Wt: 369.46
InChI Key: FPKWBRCJNGLVQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

A study discussed the synthesis and evaluation of compounds similar to Raloxifene, a known SERM. These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids, and potent estrogen antagonist properties in breast and uterus. The study identified a novel SERM with greater potency compared to Raloxifene in antagonizing estrogen in uterine tissue and human mammary cancer cells (Palkowitz et al., 1997).

Neuroprotective and Neuropharmacological Properties

A study focused on the structure-activity relationship of N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives, which led to the development of a compound with high affinity for D2/D3 receptors. This compound showed potential as an anti-Parkinson's drug due to its efficacy in reversing hypolocomotion in a Parkinson's disease animal model and demonstrated neuroprotective properties (Das et al., 2015).

Metabolism and Pharmacokinetics

The disposition and metabolism of a compound similar to the one , SB-649868, were studied. SB-649868 is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The study provided insights into the drug's metabolism and its principal circulating components, highlighting the compound's extensive metabolism and principal metabolites (Renzulli et al., 2011).

Analgesic and Antipsychotic Properties

Studies have investigated the effects of similar compounds on dopamine neurons and their potential antipsychotic effects. One study examined the reversal effects of selective dopamine D4 receptor blockers on dopamine agonist-induced inhibition of dopamine neural activity, suggesting potential atypical antipsychotic effects (Kawashima et al., 1999). Another explored the analgesic effects of NE-100, a sigma receptor ligand, on cognitive dysfunction induced by phencyclidine in rats, indicating potential improvement in cognitive dysfunction through sigma receptor ligands (Ogawa et al., 1994).

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-2-14-6-7-17-18(12-14)26-20(22-17)24-10-8-23(9-11-24)19(25)15-4-3-5-16(21)13-15/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKWBRCJNGLVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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